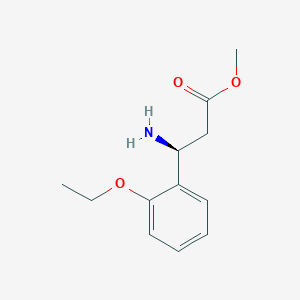
2-(3-(Aminomethyl)tetrahydrofuran-3-yl)-1-methoxypropan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-(Aminomethyl)tetrahydrofuran-3-yl)-1-methoxypropan-2-ol is a complex organic compound with a unique structure that includes a tetrahydrofuran ring, an aminomethyl group, and a methoxypropanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Aminomethyl)tetrahydrofuran-3-yl)-1-methoxypropan-2-ol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of tetrahydrofuran with formaldehyde and ammonia to form 3-(aminomethyl)tetrahydrofuran. This intermediate is then reacted with 1-methoxypropan-2-ol under specific conditions to yield the final product. The reaction conditions often include the use of catalysts, controlled temperatures, and inert atmospheres to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of advanced purification techniques such as distillation and chromatography is also common to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-(Aminomethyl)tetrahydrofuran-3-yl)-1-methoxypropan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce primary or secondary amines.
Aplicaciones Científicas De Investigación
2-(3-(Aminomethyl)tetrahydrofuran-3-yl)-1-methoxypropan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mecanismo De Acción
The mechanism of action of 2-(3-(Aminomethyl)tetrahydrofuran-3-yl)-1-methoxypropan-2-ol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, influencing their activity. The tetrahydrofuran ring provides structural stability, while the methoxypropanol moiety can enhance solubility and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
3-(Aminomethyl)tetrahydrofuran: Shares the tetrahydrofuran ring and aminomethyl group but lacks the methoxypropanol moiety.
1-Methoxypropan-2-ol: Contains the methoxypropanol moiety but lacks the tetrahydrofuran ring and aminomethyl group.
Uniqueness
2-(3-(Aminomethyl)tetrahydrofuran-3-yl)-1-methoxypropan-2-ol is unique due to its combination of functional groups, which provides a balance of reactivity and stability. This makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C9H19NO3 |
|---|---|
Peso molecular |
189.25 g/mol |
Nombre IUPAC |
2-[3-(aminomethyl)oxolan-3-yl]-1-methoxypropan-2-ol |
InChI |
InChI=1S/C9H19NO3/c1-8(11,6-12-2)9(5-10)3-4-13-7-9/h11H,3-7,10H2,1-2H3 |
Clave InChI |
GLDDWGCYUAIVDL-UHFFFAOYSA-N |
SMILES canónico |
CC(COC)(C1(CCOC1)CN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(tert-Butoxycarbonyl)-6-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B13648760.png)

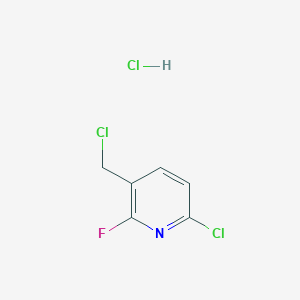

![4-Thiazoleacetic acid,2-amino-a-[[2-(diphenylmethoxy)-1,1-dimethyl-2-oxoethoxy]imino]-,(Z)-(9CI)](/img/structure/B13648785.png)

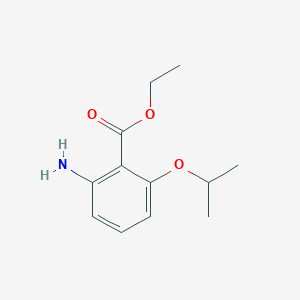
![1-(6-Amino-1H-benzo[d]imidazol-4-yl)ethanol](/img/structure/B13648795.png)

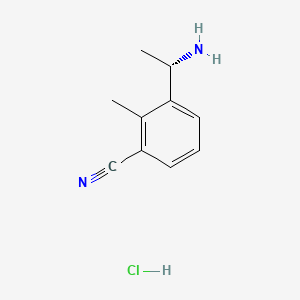
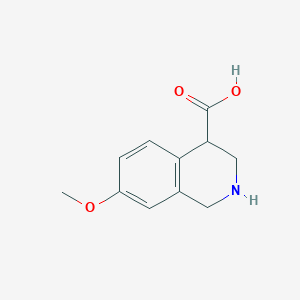
![bis[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl] [(2S)-3-(4-acetylpiperazin-1-yl)-2-hydroxypropyl]phosphonate](/img/structure/B13648812.png)
